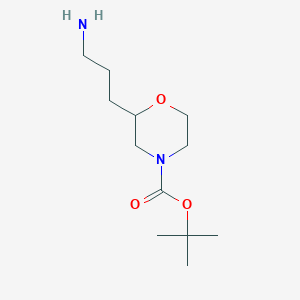

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate

CAS No.: 1779642-84-0

Cat. No.: VC6716214

Molecular Formula: C12H24N2O3

Molecular Weight: 244.335

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1779642-84-0 |

|---|---|

| Molecular Formula | C12H24N2O3 |

| Molecular Weight | 244.335 |

| IUPAC Name | tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3 |

| Standard InChI Key | DVPLUXDEKMZVNJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CCCN |

Introduction

Chemical Structure and Physicochemical Properties

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate features a morpholine ring substituted at the 2-position with a 3-aminopropyl chain and a tert-butyl carbamate group at the 4-position. The molecular formula is , with a molecular weight of 244.33 g/mol . The stereochemistry at the morpholine ring’s 2-position is critical for its biological activity, as enantiomeric purity often dictates binding affinity and selectivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.33 g/mol |

| CAS Number | 1779642-84-0 |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

The tert-butyl group enhances solubility in organic solvents, while the primary amine on the propyl chain facilitates further functionalization via reductive amination or acylation .

Synthesis and Purification Strategies

Synthetic Routes

The synthesis typically begins with tert-butyl morpholine-4-carboxylate, which undergoes alkylation at the 2-position. A common method involves nucleophilic substitution using tert-butyl 2-(3-bromopropyl)morpholine-4-carboxylate and ammonia in tetrahydrofuran (THF) or dichloromethane. Potassium tert-butoxide is often employed as a base to deprotonate the morpholine nitrogen, enhancing reactivity .

For enantiomerically pure batches, asymmetric catalysis or chiral resolution via high-performance liquid chromatography (HPLC) is required. For example, chiral stationary phases (e.g., amylose-based columns) achieve >99% enantiomeric excess .

Industrial-Scale Production

Industrial synthesis utilizes continuous flow reactors to optimize yield and reduce reaction times. Automated systems monitor parameters such as temperature and pH, ensuring consistent product quality. Post-synthesis, the compound is purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Biological Applications and Mechanisms

Enzyme Inhibition

The compound’s primary amine interacts with catalytic residues in enzymes, making it a scaffold for protease and kinase inhibitors. For instance, derivatives have shown inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapies .

Radiopharmaceutical Development

In recent studies, tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate was functionalized with fluorine-18 for positron emission tomography (PET) imaging. The radiolabeled analog binds to overexpressed receptors in tumors, enabling non-invasive cancer diagnostics .

Receptor Modulation

The morpholine ring mimics endogenous ligands for G protein-coupled receptors (GPCRs). Modifications to the aminopropyl chain alter binding kinetics, allowing fine-tuning of agonist or antagonist activity. Preclinical trials highlight its potential in treating neurological disorders .

Analytical Characterization

Structural Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of the tert-butyl group (δ 1.45 ppm, singlet) and morpholine protons (δ 3.4–4.1 ppm). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 244.33 .

Industrial and Research Trends

Pharmaceutical companies prioritize this compound for modular synthesis platforms. Its versatility supports rapid generation of compound libraries for high-throughput screening. Recent patents highlight its role in developing antiviral agents, particularly against RNA viruses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume